Icg-SH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

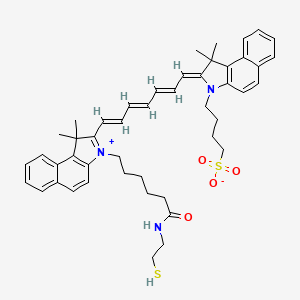

C47H55N3O4S2 |

|---|---|

分子量 |

790.1 g/mol |

IUPAC名 |

4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(2-sulfanylethylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C47H55N3O4S2/c1-46(2)41(49(31-16-8-11-25-43(51)48-30-33-55)39-28-26-35-19-12-14-21-37(35)44(39)46)23-9-6-5-7-10-24-42-47(3,4)45-38-22-15-13-20-36(38)27-29-40(45)50(42)32-17-18-34-56(52,53)54/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3,(H2-,48,51,52,53,54,55) |

InChIキー |

ZZDADQIMURYUHN-UHFFFAOYSA-N |

異性体SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

正規SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Definitive Guide to the Photophysical Properties of Thiol-Reactive Indocyanine Green (ICG-SH)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of thiol-reactive Indocyanine Green (ICG-SH), a near-infrared (NIR) cyanine dye derivative of significant interest in biomedical research and drug development. This document details its spectral characteristics, quantum yield, and fluorescence lifetime, alongside methodologies for their determination. Furthermore, it explores the impact of bioconjugation on these properties and illustrates relevant cellular uptake pathways.

Core Photophysical Properties of ICG Derivatives

Indocyanine Green (ICG) and its derivatives are characterized by their strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging. The introduction of a thiol-reactive group, such as a maleimide, to create ICG-maleimide (a common precursor for this compound conjugates), allows for covalent attachment to biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins. While comprehensive data for this compound in its unconjugated form is limited, the properties of ICG and its bioconjugates provide a strong foundation for understanding its behavior.

Spectral Properties

The absorption and emission spectra of ICG are sensitive to its environment, including the solvent and its concentration. In aqueous solutions, ICG tends to form non-fluorescent aggregates, which alters its absorption spectrum.[1][2] Upon conjugation to biomolecules, these properties can be further modulated.

Table 1: Summary of Quantitative Photophysical Data for ICG and its Derivatives

| Property | ICG (in water) | ICG (in ethanol) | ICG-Maleimide | ICG-Antibody Conjugate | Source(s) |

| Absorption Maximum (λabs) | ~780 nm (monomer), ~700 nm (aggregate) | ~780 nm | 787 nm | ~800 nm | [1][3][4] |

| Emission Maximum (λem) | ~820 nm | ~820 nm | 819 nm | Varies, often slightly red-shifted | [1][3] |

| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M-1cm-1 (monomer) | ~250,000 M-1cm-1 | 232,000 M-1cm-1 | Varies with conjugation ratio | [3] |

| Fluorescence Quantum Yield (ΦF) | Low (~0.01-0.03) | ~0.12 - 0.20 | 0.09 | Generally low, can be influenced by local environment | [1][3] |

| Fluorescence Lifetime (τ) | ~0.17 ns | ~0.5 - 1.0 ns | Not explicitly found | ~0.4 - 0.7 ns (in vivo) | [5] |

Impact of Bioconjugation on Photophysical Properties

The covalent attachment of this compound to biomolecules, such as antibodies or peptides, can significantly influence its photophysical properties. Upon conjugation, the local microenvironment of the dye changes, which can affect its quantum yield and fluorescence lifetime. For instance, conjugation to an antibody can lead to a shift in the absorption peak to around 800 nm.[4] The degree of labeling (dye-to-protein ratio) can also impact the photophysical behavior, with higher ratios sometimes leading to self-quenching.[6]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound and its conjugates is crucial for their application. Standard spectroscopic techniques are employed for this purpose.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a series of dilutions in the desired experimental solvent (e.g., phosphate-buffered saline (PBS), ethanol).

-

Blank Measurement: Use the experimental solvent as a blank to zero the spectrophotometer.

-

Spectral Acquisition: Record the absorption spectra of the this compound solutions over a wavelength range of at least 600-900 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). To determine the molar extinction coefficient (ε), plot the absorbance at λabs against the concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (where 'c' is the concentration and 'l' is the path length of the cuvette).

Fluorescence Spectroscopy

This method is used to measure the emission spectrum, quantum yield, and fluorescence lifetime.

Protocol for Emission Spectrum and Quantum Yield:

-

Sample Preparation: Prepare dilute solutions of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer equipped with a NIR detector. Set the excitation wavelength (e.g., 750 nm).

-

Emission Scan: Record the fluorescence emission spectrum over a range of approximately 770-950 nm.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a standard dye with a known quantum yield in the same solvent (e.g., another cyanine dye).

-

The quantum yield (ΦF) is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Protocol for Fluorescence Lifetime:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system with a pulsed laser source for excitation (e.g., at ~750 nm) and a sensitive NIR detector.

-

Data Acquisition: Collect the fluorescence decay curve.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).

Cellular Uptake and Signaling Pathways

The utility of this compound in drug development and molecular imaging often relies on its conjugation to targeting ligands, such as antibodies or peptides like RGD, which directs the conjugate to specific cells or tissues. The internalization of these conjugates is a critical step for intracellular drug delivery or imaging.

Experimental Workflow for Studying Cellular Uptake

The following workflow is commonly used to investigate the cellular uptake of ICG-conjugates.

References

- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can indocyanine green (ICG) be conjugated to antibodies? | AAT Bioquest [aatbio.com]

Spectral Properties of ICG-SH in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectral Properties of Indocyanine Green (ICG)

The spectral properties of ICG are highly sensitive to the solvent environment, concentration, and aggregation state. In polar solvents like water, ICG tends to form non-fluorescent aggregates, which significantly impacts its absorption and emission characteristics.[1][2][3] In organic solvents and when bound to proteins in biological media, ICG typically exists in its monomeric form and exhibits strong fluorescence.[1][4]

Tabulated Spectral Data for ICG

The following table summarizes the key spectral properties of ICG in various solvents, providing a baseline for understanding the behavior of its derivatives.

| Solvent/Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Reference(s) |

| Water | ~780 (monomer), ~700 (H-aggregate) | ~810 - 820 | Varies with concentration | Low (~0.02) | [1][2][5][6] |

| Ethanol | ~780 - 792 | ~806 - 820 | ~223,000 | ~0.14 - 0.147 | [1][5][7] |

| Dimethyl Sulfoxide (DMSO) | ~801 | ~815 | ~34,700 | ~0.117 - 0.13 | [7] |

| Dichloromethane | ~797 | ~809 | ~71,800 | ~0.244 | [7] |

| Fetal Bovine Serum (FBS) | ~792 | ~815 | ~130,000 | ~0.08 | [1] |

| Whole Blood | Not readily measured due to scattering | ~815 | Not readily measured | Similar to FBS | [1] |

| Acetonitrile | ~786 | ~807 | ~40,300 | ~0.143 | [7] |

| Acetone | ~789 | ~806 | ~40,300 | ~0.153 | [7] |

Note: The exact values can vary depending on the specific experimental conditions, including dye concentration, temperature, and purity. The formation of H-aggregates in aqueous solutions leads to a blue-shifted absorption peak around 700 nm and a significant decrease in fluorescence.[1][2][6]

Expected Influence of the Thiol (-SH) Group on Spectral Properties

While specific data for ICG-SH is scarce, the introduction of a thiol group can be expected to influence the spectral properties of the ICG core in the following ways:

-

Electronic Effects: The sulfur atom of the thiol group has lone pairs of electrons that can interact with the π-electron system of the cyanine dye. This can lead to slight shifts in the absorption and emission maxima. The direction and magnitude of this shift would depend on the position of the thiol group on the ICG molecule and its interaction with the solvent.

-

Solvent Interactions: The thiol group can participate in hydrogen bonding with protic solvents, potentially altering the solvation shell around the dye and influencing its photophysical behavior.

-

Aggregation: The presence of the thiol group could affect the aggregation properties of the molecule in aqueous solutions, potentially leading to different types of aggregates or altering the critical aggregation concentration.

-

Reactivity and Bioconjugation: The primary purpose of the thiol group is to enable covalent attachment to other molecules, such as proteins or nanoparticles. Upon conjugation, the local environment of the dye will change significantly, leading to substantial shifts in its spectral properties.

Experimental Protocols for Spectral Characterization

For researchers aiming to characterize the spectral properties of this compound or other derivatives, the following experimental protocols provide a robust framework.

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity organic solvent where it is readily soluble and stable (e.g., DMSO or ethanol). Determine the exact concentration using a high-precision balance.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents to be tested. The concentration range should be chosen to investigate both the monomeric and potential aggregated states. For fluorescence measurements, concentrations should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

-

Solvent Purity: Use spectroscopic grade solvents to minimize interference from impurities.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measure the absorbance spectrum of each this compound solution across the desired wavelength range (typically 600-900 nm).

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a near-infrared detector (e.g., an InGaAs detector) for optimal sensitivity in the emission range of ICG derivatives.

-

Measurement:

-

Set the excitation wavelength (λ_ex), typically a few nanometers below the absorption maximum.

-

Record the emission spectrum over a wavelength range that covers the expected emission peak (e.g., 750-950 nm).

-

Measure the fluorescence of a solvent blank to subtract any background signal.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination (Relative Method)

-

Standard Selection: Choose a reference dye with a known quantum yield in the same solvent and with a similar emission range (e.g., ICG in ethanol).

-

Measurement:

-

Measure the absorbance of both the this compound solution and the reference solution at the excitation wavelength. Ensure the absorbance is low (< 0.1) for both.

-

Measure the integrated fluorescence intensity of both solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: Calculate the quantum yield (Φ_x) of the this compound sample using the following equation:

Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x / n_s)²

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the spectral properties of this compound.

References

- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optical Absorption of Indocyanine Green (ICG) [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Near-Infrared Fluorescence of ICG-SH for Researchers and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) that has been utilized in clinical medicine for several decades.[1][2] Its primary applications have historically included assessments of cardiac output and hepatic function.[2][3] The true potential of ICG in modern research and drug development, however, lies in its photophysical properties. ICG absorbs and emits light in the near-infrared (NIR) window, specifically the NIR-I (700–900 nm) and NIR-II (1000–1700 nm) regions.[4][5] This spectral range is often called the "optical window" for biological tissues because it allows for deeper tissue penetration of light, minimizing absorption and scattering by endogenous chromophores like hemoglobin and water.[4][6]

This guide focuses on ICG-SH, a thiol-modified derivative of ICG. The introduction of a sulfhydryl (-SH) group provides a reactive handle for covalent conjugation to biomolecules, such as antibodies, peptides, and nanoparticles. This functionalization transforms ICG from a non-specific imaging agent into a versatile tool for creating highly specific probes for molecular imaging, image-guided surgery, and targeted drug delivery systems.

Core Photophysical Principles of this compound

The fluorescence behavior of this compound is governed by its chemical structure and its interaction with the surrounding environment. Understanding these principles is critical for its effective application.

Chemical Structure and Properties

ICG is an amphiphilic molecule, featuring lipophilic polycyclic moieties and hydrophilic sulfate groups.[7][8] This dual nature dictates its solubility and interaction with plasma proteins. The this compound variant maintains this core structure but incorporates a thiol group, enabling stable thioether or disulfide bonds with other molecules. This compound is a negatively charged polymethylcyanine dye with a molecular weight of 790.09 g/mol .[9]

Mechanism of Near-Infrared Fluorescence

The fluorescence emission of this compound is highly dependent on its aggregation state, which is influenced by concentration and the polarity of the solvent.[7][10]

-

Monomeric Form: In organic solvents like ethanol or at very low concentrations in aqueous solutions, this compound exists predominantly as monomers.[7] This monomeric form is responsible for its strong NIR fluorescence. The absorption maximum of the monomer is approximately 780 nm, with a primary emission peak around 820 nm.[7][10]

-

H-Aggregates: In aqueous solutions and at higher concentrations, this compound molecules self-assemble into "H-aggregates." This aggregation causes a blue-shift in the absorption peak to around 700 nm and leads to significant fluorescence quenching, rendering the aggregates poorly emissive.[7][10]

-

Solvent Effects: The fluorescence intensity of ICG in ethanol can be over 12 times brighter than in water due to the suppression of aggregation.[7] When bound to plasma proteins like albumin, ICG is stabilized in its monomeric form, enhancing its fluorescence quantum yield in biological media.[11][12]

-

NIR-II Emission: Beyond its primary NIR-I emission, ICG exhibits significant fluorescence in the NIR-II window (1000-1700 nm).[4] Imaging in this range offers superior spatial resolution and deeper tissue penetration, and ICG has been shown to provide higher contrast-to-noise ratios in the NIR-II versus the NIR-I window for in vivo vascular imaging.[4]

Quantitative Photophysical Data

The performance of this compound as a fluorophore is defined by several key parameters. These properties are highly dependent on the solvent and local environment, a critical consideration for experimental design.

| Parameter | Value | Conditions / Notes | Source(s) |

| Molecular Weight | 790.09 g/mol | - | [9] |

| Absorption Max (λ_abs) | ~780 nm | Monomer form (in ethanol, blood, or dilute aqueous solution) | [7][10] |

| ~700 nm | H-aggregate form (in concentrated aqueous solution) | [7][10] | |

| Emission Max (λ_em) | ~820 nm | NIR-I window, low concentrations | [7][10] |

| ~880 nm | NIR-I window, higher concentrations (TICT state) | [7][10] | |

| 1000-1300 nm | Broad emission in the NIR-II window | [4][13] | |

| Fluorescence Quantum Yield (Φ_F) | ~2.9% | In water | [11] |

| 12-14% | In ethanol, fetal bovine serum (FBS), or whole blood | [11] | |

| Photostability | Low | In water; subject to photobleaching | [11][14] |

| High (~16x vs. water) | In ethanol | [11] |

Experimental Protocols and Methodologies

Harnessing the capabilities of this compound requires robust experimental protocols for conjugation, characterization, and imaging.

Synthesis and Bioconjugation of this compound Probes

The thiol group on this compound is typically used to couple it to other molecules, such as antibodies or peptides, that have been functionalized with a maleimide group, forming a stable thioether bond.

Generalized Protocol for Antibody Conjugation:

-

Antibody Preparation: Reduce the disulfide bonds in the hinge region of an antibody (e.g., using TCEP) to expose free sulfhydryl groups. Purify the reduced antibody using a desalting column.

-

This compound Maleimide Activation (if needed): If conjugating to a maleimide-functionalized molecule, ensure the this compound is ready for reaction. For direct conjugation using its thiol, the target molecule must have a compatible reactive group.

-

Conjugation Reaction: Mix the activated this compound derivative with the prepared antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unconjugated this compound from the antibody-ICG-SH conjugate using size exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for this compound).

Characterization of this compound Fluorescence

Protocol for Assessing Photostability: This protocol is adapted from studies evaluating ICG's stability under continuous illumination.[11]

-

Sample Preparation: Prepare solutions of this compound at a standardized concentration (e.g., 5 µM) in various solvents of interest (e.g., water, ethanol, cell culture medium).

-

Instrumentation Setup: Place the sample in a suitable container (e.g., a capillary tube or cuvette) within a spectrofluorometer equipped with an InGaAs detector for NIR-II measurements.

-

Irradiation: Irradiate the sample continuously with an excitation laser at a wavelength close to its absorption maximum (e.g., 785 nm) and at a fixed power density (e.g., 119 mW/cm²).

-

Data Acquisition: Collect the emission intensity over time at the peak emission wavelength.

-

Analysis: Normalize the emission intensity data to the initial value and plot the percentage of initial emission as a function of time. The rate of decay indicates the photostability in that medium.

In Vitro and In Vivo Fluorescence Imaging

Generalized Protocol for In Vivo Vascular Imaging:

-

Agent Preparation: Dissolve ICG or an this compound conjugate in a sterile, aqueous solution (e.g., saline or PBS). The solution should be prepared fresh and used within a few hours, as ICG is unstable in aqueous media.[5][6]

-

Animal Preparation: Anesthetize the subject animal (e.g., a mouse) according to approved institutional protocols.

-

Administration: Administer the ICG solution intravenously (e.g., via tail vein injection).

-

Imaging System: Use an imaging system equipped for NIR fluorescence. This typically includes an excitation source (740-800 nm laser or LED), an appropriate emission filter (e.g., >820 nm for NIR-I or a long-pass filter >1000 nm for NIR-II), and a high-sensitivity NIR camera (e.g., silicon CCD for NIR-I, InGaAs for NIR-II).[4][6][12]

-

Image Acquisition: Acquire a series of images immediately following injection to visualize the agent's distribution through the vasculature in real-time.

Application in Research and Drug Development

The ability to conjugate this compound to targeting moieties unlocks its potential in precision medicine.

Molecular Imaging with Targeted this compound Probes

By attaching this compound to antibodies or peptides that bind to specific cell surface receptors, researchers can visualize the location and extent of disease, such as tumors. This enables non-invasive monitoring of disease progression and response to therapy. For example, an this compound probe targeting a receptor overexpressed in cancer cells can be used for fluorescence-guided surgery to delineate tumor margins with high precision.[15]

Studying Biological Pathways

While this compound is an imaging agent and not a modulator of cell signaling, this compound-based probes can be designed to study pathways critical to disease. For instance, the Sonic Hedgehog (SHH) signaling pathway is often aberrantly activated in various cancers.[16][17] A researcher could develop an this compound conjugate that targets a key receptor in this pathway, such as Patched-1 (PTCH1), to visualize cancer cells with dysregulated SHH signaling.

Limitations and Considerations

Despite its utility, there are limitations to consider when working with this compound:

-

Photostability: ICG is susceptible to photobleaching upon intense or prolonged light exposure, which can lead to signal loss during imaging experiments.[14]

-

Aqueous Instability: In aqueous solutions, ICG degrades over time, necessitating that solutions be prepared fresh before use.[5][6] Encapsulation within nanoparticles can significantly improve its stability.[15][18]

-

Concentration Quenching: As detailed earlier, high local concentrations of this compound can lead to aggregation and fluorescence quenching, which must be managed in the design of probes and delivery systems.[7]

-

Short Circulation Half-Life: Free ICG is rapidly cleared from circulation (half-life of 150-180 seconds), primarily by the liver.[2][15] Conjugation to large molecules like antibodies or encapsulation in nanoparticles can extend its circulation time.[15]

Conclusion

This compound stands as a powerful and versatile tool in the fields of biomedical research and drug development. By providing a reactive thiol group on the clinically approved ICG scaffold, it enables the creation of sophisticated, targeted probes for near-infrared fluorescence imaging. Its strong fluorescence in both the NIR-I and NIR-II windows, coupled with the potential for deep tissue imaging, allows for high-resolution visualization of biological processes in vitro and in vivo. A thorough understanding of its concentration- and solvent-dependent photophysics, along with careful adherence to established protocols, is essential for leveraging the full potential of this compound to advance molecular imaging, diagnostics, and targeted therapies.

References

- 1. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indocyanine Green | C43H47N2NaO6S2 | CID 5282412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Updated Review on the Emerging Role of Indocyanine Green (ICG) as a Sentinel Lymph Node Tracer in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raptorphotonics.com [raptorphotonics.com]

- 5. Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamopenarchives.com [benthamopenarchives.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation [escholarship.org]

- 11. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICG-augmented hyperspectral imaging for visualization of intestinal perfusion compared to conventional ICG fluorescence imaging: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonic Hedgehog signaling pathway in gynecological and genitourinary cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of the Sonic Hedgehog signaling pathway in normal and abnormal bladder development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Solubility and Stability of ICG-SH in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Indocyanine green-thiol (ICG-SH) in aqueous buffers. Understanding these physicochemical properties is critical for the successful development and application of this compound in various research and therapeutic areas, including bioconjugation, drug delivery, and near-infrared (NIR) fluorescence imaging. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data on its parent compound, Indocyanine Green (ICG), to provide a robust framework for its handling and characterization.

The Chemical Landscape of this compound

This compound is a derivative of the FDA-approved NIR fluorescent dye, Indocyanine Green. The introduction of a thiol (-SH) group provides a reactive handle for covalent conjugation to other molecules, such as proteins, antibodies, and nanoparticles.

Solubility of this compound in Aqueous Buffers

| Solvent | Approximate Solubility of ICG | Reference(s) |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | [2] |

| Water | ~1 mg/mL | [3][4] |

| Ethanol | ~1 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |

| Dimethylformamide (DMF) | ~10 mg/mL | [2] |

The introduction of a thiol group is not expected to drastically alter the overall solubility profile in aqueous buffers compared to ICG, as the core structure responsible for its amphiphilicity remains unchanged. However, empirical determination of solubility for each specific batch of this compound is highly recommended.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.

-

Materials and Equipment:

-

This compound powder

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Microcentrifuge tubes

-

-

Procedure:

-

Prepare a series of microcentrifuge tubes.

-

To each tube, add an excess amount of this compound powder (e.g., 2 mg).

-

Add an increasing volume of the aqueous buffer to each tube (e.g., 1.0 mL, 1.2 mL, 1.4 mL, etc.).

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant from each tube.

-

Prepare a known concentration of this compound in a solvent where it is freely soluble (e.g., DMSO) to create a standard curve.

-

Measure the absorbance of the supernatants and the standards at the maximum absorbance wavelength of this compound (around 780 nm).

-

Determine the concentration of this compound in the saturated supernatants using the standard curve.

-

The highest concentration obtained represents the solubility of this compound in the tested buffer.

-

Stability of this compound in Aqueous Buffers

The stability of this compound is influenced by several factors, and its degradation can lead to a loss of fluorescence and conjugation capability. The degradation of ICG in aqueous solution is known to follow first-order kinetics.[5][6]

Key Stability Considerations:

-

pH: ICG is known to be unstable at acidic and highly alkaline pH. It rapidly decomposes at pH values below 5 and above 11, while showing relative stability in the pH range of 8-10.[7]

-

Temperature: Elevated temperatures accelerate the degradation of ICG in aqueous solutions.[5][6] For optimal stability, solutions should be stored at low temperatures (e.g., 4°C).

-

Light Exposure: ICG is sensitive to light, and exposure can lead to photodegradation.[5][6] Solutions should be protected from light by using amber vials or by wrapping containers in foil.

-

Concentration and Aggregation: At higher concentrations in aqueous solutions, ICG molecules tend to form aggregates, particularly H-aggregates.[3] This aggregation can lead to a blue-shift in the absorption maximum and fluorescence quenching.[3] While higher concentrations can sometimes offer more stability in the dark, aggregation can be a significant issue for spectroscopic applications.[5] The presence of the thiol group in this compound might influence its aggregation behavior, but this has not been extensively studied.

Quantitative Stability Data for ICG

The following table summarizes key stability findings for ICG, which can serve as a valuable reference for handling this compound.

| Condition | Observation | Reference(s) |

| Aqueous solution, 4°C, in the dark | Stable for ~3 days with 20% loss in fluorescence intensity. | [8][9] |

| Aqueous solution, room temp, in the dark | Thermal degradation time of ~10 days. | [5] |

| Whole blood, 37°C, light exposure | Stable for 5 hours. | [8][9] |

Experimental Protocols for Stability Assessment

A robust stability study is crucial to determine the shelf-life and optimal storage conditions for this compound solutions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose as it can separate the parent compound from its degradation products.

Experimental Workflow for this compound Stability Study

Detailed Protocol for HPLC-Based Stability Study of this compound

-

Materials and Equipment:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile and water with a buffer like ammonium acetate)

-

Temperature-controlled incubator

-

Light source for photostability testing

-

pH meter

-

-

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Aliquot the solution into several vials and incubate at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

-

Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.

-

pH Stability: Adjust the pH of the solution to different values (e.g., 4, 7.4, 9) and incubate at a constant temperature.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Use a suitable gradient elution method to separate this compound from its degradation products.

-

Monitor the elution profile at the maximum absorbance wavelength of this compound (~780 nm).

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the degradation rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

-

Conclusion

The solubility and stability of this compound in aqueous buffers are paramount for its effective use in scientific research and drug development. While direct quantitative data for this compound is still emerging, the extensive knowledge base for its parent compound, ICG, provides a strong foundation for its handling and characterization. It is crucial for researchers to empirically determine the solubility and stability of their specific this compound conjugates under their experimental conditions. The protocols and data presented in this guide offer a comprehensive starting point for these essential investigations.

References

- 1. tus.elsevierpure.com [tus.elsevierpure.com]

- 2. Measurement of blood concentration of indocyanine green by pulse dye densitometry--comparison with the conventional spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accuracy of indocyanine green pulse spectrophotometry clearance test for liver function prediction in transplanted patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to ICG-SH vs. Standard Indocyanine Green (ICG) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of standard Indocyanine Green (ICG) derivatives and the thiol-reactive variant, ICG-SH. It focuses on the core differences in their chemical reactivity, bioconjugation strategies, and implications for creating precisely engineered molecular probes for imaging and therapeutic applications.

Introduction to Indocyanine Green (ICG)

Indocyanine Green (ICG) is a tricarbocyanine dye with unique photophysical properties that make it invaluable for biomedical research and clinical diagnostics. As the only near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA), it is extensively used for applications such as cardiac output monitoring, ophthalmic angiography, and fluorescence-guided surgery.[1][2][3][4] Its peak spectral absorption and emission in the NIR window (approximately 700-900 nm) allow for deep tissue penetration with minimal autofluorescence from biological tissues.[3][5]

However, native ICG possesses poor stability in aqueous solutions, undergoes concentration-dependent aggregation, and has a short circulatory half-life of 150 to 180 seconds.[6][7][8] To overcome these limitations and enable targeted applications, ICG is often chemically modified to allow for covalent attachment (bioconjugation) to biomolecules such as antibodies, peptides, and nanoparticles. The most common derivatives utilize amine-reactive chemistry, but this approach has significant limitations, leading to the development of more advanced variants like this compound.

The Core Difference: Amine-Reactive vs. Thiol-Reactive Chemistry

The primary distinction between standard ICG derivatives and this compound lies in their conjugation chemistry, which dictates how they attach to a target biomolecule.

-

Standard ICG (Amine-Reactive): Most commercially available ICG derivatives for bioconjugation are activated with an N-hydroxysuccinimide (NHS) ester (ICG-NHS) or isothiocyanate (ICG-NCS).[6][9] These groups react with primary amines (–NH₂), which are abundantly found on the side chains of lysine residues and the N-terminus of proteins.[9][10] This method is straightforward but results in a heterogeneous product, as the labeling occurs randomly on any accessible lysine. Over-labeling can lead to protein aggregation or loss of biological activity.[1][10]

-

This compound (Thiol-Reactive): this compound is a modified ICG molecule that incorporates a thiol (sulfhydryl) group (–SH). This group does not directly react with proteins. Instead, it is designed to react with maleimide-activated molecules or be used in conjunction with a protein that has been engineered to have a reactive maleimide group. The more common strategy involves the specific reaction between a maleimide-activated dye and the thiol groups on a protein. Thiol groups are present in cysteine residues.[10] In many proteins, particularly antibodies, cysteine residues are involved in disulfide bonds that maintain the protein's structure. By selectively reducing these disulfide bonds (e.g., in the hinge region of an antibody), free thiol groups can be exposed for site-specific conjugation with a maleimide-activated dye.[11][] This thiol-maleimide reaction is highly specific and allows for precise control over the location and stoichiometry of dye labeling.[10][13]

The diagram below illustrates the fundamental difference between these two conjugation strategies.

Comparative Data of ICG Derivatives

The choice between this compound and standard ICG derivatives often depends on the specific requirements of the experiment. The following table summarizes key quantitative parameters.

| Property | Standard ICG / ICG-NHS Ester | This compound / ICG-Maleimide | Reference(s) |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Thiol (-SH) or Maleimide | [9],[13] |

| Target Functional Group | Primary Amines (-NH₂) on Lysine Residues | Thiols (-SH) on Cysteine Residues | [10],[9] |

| Reaction pH | 8.0 - 9.0 (alkaline) | 7.0 - 7.5 (neutral) | [6], |

| Specificity | Low (labels all accessible amines) | High (site-specific at available thiols) | [10] |

| Excitation Max (λex) | ~780-800 nm (solvent dependent) | ~780-800 nm (solvent dependent) | [6],[3] |

| Emission Max (λem) | ~810-830 nm (solvent dependent) | ~810-830 nm (solvent dependent) | [6],[14] |

| Aqueous Stability | Poor; prone to degradation and aggregation. | Similar to standard ICG; stability is a known challenge. | [7],[15] |

| Storage (Dry Form) | -20°C, protected from light and moisture. | -20°C to -80°C, protected from light. | [6],[16] |

| Storage (Stock Solution) | DMSO stock at -20°C for <1-2 weeks. | DMSO stock at -20°C for ~1 month. | ,[6] |

Experimental Protocols

Detailed methodologies for antibody conjugation are provided below. Note that these are general protocols and may require optimization for specific proteins.

This protocol is adapted for labeling proteins via primary amines.

Materials:

-

Antibody solution (>2 mg/mL in a buffer free of primary amines, e.g., PBS).

-

ICG-NHS Ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 1 M sodium bicarbonate, pH 8.25-8.5.[9][17]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4.

-

Purification column (e.g., Sephadex G-25).[6]

Methodology:

-

Antibody Preparation:

-

If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).

-

Adjust the antibody solution to a final concentration of 2-3 mg/mL.

-

Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.25.[9]

-

-

ICG-NHS Stock Solution:

-

Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[9] Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Calculate the volume of ICG-NHS stock solution needed for the desired molar excess (a starting ratio of 10:1 to 20:1 dye-to-protein is recommended).[6]

-

Add the calculated volume of ICG-NHS stock to the antibody solution while gently vortexing.[9]

-

Incubate the reaction for 60 minutes at room temperature, protected from light.[9]

-

-

Quenching (Optional):

-

To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[9]

-

-

Purification:

-

Characterization:

This protocol describes the labeling of an antibody with a maleimide-activated ICG derivative by first reducing native disulfide bonds.

Materials:

-

Antibody solution (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 7-7.5).

-

ICG-Maleimide.

-

Anhydrous DMSO.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Degassed Buffer: PBS, pH 7.0-7.5.

-

Purification/desalting column.

Methodology:

-

Antibody Reduction:

-

To the antibody solution, add TCEP to a final molar excess of 10-100x (e.g., a 10:1 molar ratio of TCEP:antibody).[]

-

Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 30 minutes at room temperature to reduce disulfide bonds.[]

-

-

Removal of Reducing Agent:

-

Immediately after reduction, remove the excess TCEP using a desalting column, exchanging the reduced antibody into degassed PBS (pH 7.0-7.5). This step is critical as TCEP can react with the maleimide dye.

-

-

ICG-Maleimide Stock Solution:

-

Prepare a 10 mM stock solution of ICG-Maleimide in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the ICG-Maleimide stock solution to the reduced antibody solution. A molar excess of 5:1 to 20:1 (dye:protein) is a good starting point.[]

-

Flush the vial with inert gas, protect from light, and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unreacted dye.

-

-

Storage and Characterization:

-

Store the final conjugate at 4°C for short-term use (<1 week) or at -20°C in 50% glycerol for long-term storage.

-

Characterize the conjugate by determining the Degree of Labeling (DOL) via UV-Vis spectroscopy.

-

Generalized Experimental Workflow

The overall process for creating and validating a fluorescently labeled biomolecule is complex. The workflow below outlines the key stages from initial reagent preparation to final characterization of the conjugate.

Conclusion

While standard amine-reactive ICG derivatives offer a simple method for labeling biomolecules, they produce heterogeneous products that can compromise biological function. This compound, used in conjunction with maleimide chemistry, represents a superior strategy for researchers requiring precise control over the site of conjugation. This site-specific labeling is critical in drug development and advanced imaging applications where the preservation of a protein's binding affinity and function is paramount. By understanding the core chemical differences and applying the appropriate experimental protocols, researchers can generate well-defined, highly functional ICG-based probes for a new generation of targeted diagnostics and therapeutics.

References

- 1. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]

- 3. Bot Detection [iris-biotech.de]

- 4. Steven D. Wexner - Wikipedia [en.wikipedia.org]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Stabilization of indocyanine green by encapsulation within micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Thiol-Reactive Dyes - Biotium [biotium.com]

- 13. scbt.com [scbt.com]

- 14. omichem.com [omichem.com]

- 15. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

An In-Depth Technical Guide to the In Vitro Applications of Thiol-Reactive Indocyanine Green (ICG-SH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and in vitro applications of thiol-reactive indocyanine green (ICG-SH), a near-infrared (NIR) fluorescent dye increasingly utilized in biomedical research. From the core chemical principles of bioconjugation to detailed experimental protocols and data analysis, this document serves as a technical resource for professionals in the fields of cell biology, bio-imaging, and drug development.

Core Principles of this compound and Bioconjugation

Indocyanine green (ICG) is a cyanine dye with excellent photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) spectrum (approximately 780-820 nm). This region is often referred to as the "optical window" in biological tissues, where light absorption by endogenous molecules like hemoglobin and water is minimal, allowing for deeper tissue penetration and reduced autofluorescence. For in vitro applications, the thiol-reactive derivative, typically ICG-maleimide, is widely used to covalently label biomolecules.

The fundamental principle of this compound conjugation lies in the highly specific and efficient Michael addition reaction between the maleimide group of the ICG derivative and a thiol (sulfhydryl) group (-SH) on the target molecule. In the context of proteins and peptides, the most common target for this reaction is the side chain of cysteine residues. This reaction proceeds under mild physiological conditions, typically at a pH range of 6.5 to 7.5, forming a stable thioether bond.

The stability of this thioether linkage is a critical consideration for the long-term performance of ICG conjugates. The succinimide ring formed after the initial conjugation can undergo two competing reactions: a retro-Michael reaction, which can lead to the dissociation of the conjugate, and hydrolysis of the ring, which results in a more stable, ring-opened structure.[1][2][3] The rate of these reactions is influenced by factors such as pH and the local chemical environment.[1][2][3] Strategies to enhance stability, such as using maleimide derivatives with electron-withdrawing groups to accelerate the stabilizing hydrolysis, have been developed.[1][2]

Experimental Protocols

Conjugation of ICG-Maleimide to a Thiol-Containing Protein

This protocol outlines a general procedure for labeling a protein with ICG-maleimide. Optimization of the dye-to-protein molar ratio is recommended for each specific application.

Materials:

-

ICG-maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing protein (e.g., antibody, peptide)

-

Conjugation buffer: 1x Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., Sephadex G-25)

-

Microcentrifuge tubes

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

(Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the ICG-maleimide.

-

-

Prepare ICG-Maleimide Stock Solution:

-

Dissolve the ICG-maleimide in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Add the ICG-maleimide stock solution to the protein solution at a desired molar ratio (a starting point of 10:1 to 20:1 dye-to-protein is recommended).

-

Gently mix the solution by pipetting or brief vortexing. Avoid vigorous shaking to prevent protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

-

-

Purification of the Conjugate:

-

Purify the ICG-protein conjugate from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS. The first colored fraction will typically contain the labeled protein.

-

Collect the fractions and identify those containing the conjugate by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).

-

Characterization of ICG-Protein Conjugates

Determining the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and the maximum absorbance of ICG (Amax, typically ~780 nm).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye Concentration (M)] = Amax / (εdye × path length)

-

Where εdye is the molar extinction coefficient of ICG at its Amax.

-

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

-

[Protein Concentration (M)] = (A280 - (Amax × CF)) / (εprotein × path length)

-

Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL:

-

DOL = [Dye Concentration] / [Protein Concentration]

-

Analysis by SDS-PAGE:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to confirm conjugation and assess the purity of the conjugate. The labeled protein will show a slight increase in molecular weight and can be visualized by its fluorescence in the near-infrared range before staining with Coomassie Blue.

Data Presentation

Quantitative Data on ICG Conjugation and Stability

| Parameter | Value/Range | Biomolecule | Notes |

| Conjugation Parameters | |||

| Recommended pH | 6.5 - 7.5 | Proteins/Peptides | Optimal for thiol-maleimide reaction |

| Recommended Molar Ratio (Dye:Protein) | 10:1 - 20:1 | General Proteins | Starting point for optimization |

| Yield of ICG-Panitumumab Conjugate | 72% | Panitumumab (Antibody) | Molar ratio of 5:1 (ICG:mAb) |

| 53% | Panitumumab (Antibody) | Molar ratio of 10:1 (ICG:mAb) | |

| 19% | Panitumumab (Antibody) | Molar ratio of 20:1 (ICG:mAb) | |

| Degree of Labeling (DOL) | |||

| ICG molecules per Panitumumab | ~1 | Panitumumab (Antibody) | Molar ratio of 5:1 (ICG:mAb) |

| ~2 | Panitumumab (Antibody) | Molar ratio of 10:1 (ICG:mAb) | |

| ~5 | Panitumumab (Antibody) | Molar ratio of 20:1 (ICG:mAb) | |

| Stability of Thiol-Maleimide Adduct | |||

| Half-life of ring-opened adduct | > 2 years | N-substituted succinimide thioethers | Stabilized form after hydrolysis |

| Half-life of N-alkyl maleimide adduct | > 1 week | N-alkyl succinimide thioethers | Before hydrolysis |

In Vitro Imaging and Phototherapy Data

| Parameter | Value/Range | Cell Line/Model | Notes |

| In Vitro Imaging | |||

| Signal-to-Noise Ratio (SNR) in Confocal Microscopy | 5 - 10 | General | Low signal/quality image |

| 15 - 20 | General | Average quality image | |

| > 30 | General | High-quality image | |

| Intracellular ICG Concentration for Imaging | 1 - 50 µM | HaCaT keratinocytes | Dose-dependent uptake |

| In Vitro Photothermal/Photodynamic Therapy | |||

| Cell Viability after ICG-PDT (50 µM ICG, 48 J/cm²) | 7% ± 2% | HaCaT keratinocytes | Significant cell killing |

| Control Cell Viability (no irradiation) | 82% ± 15% | HaCaT keratinocytes | Minimal dark toxicity |

| Caspase-3 Activation | Observed | Various cancer cell lines | Indicates apoptosis induction |

In Vitro Applications and Signaling Pathways

This compound conjugates are versatile tools for a range of in vitro applications, primarily centered around fluorescence imaging and phototherapy.

Cellular Imaging and Uptake Studies

ICG's NIR fluorescence makes it an ideal probe for live-cell imaging, allowing for the visualization and tracking of labeled biomolecules with high signal-to-background ratios.[4][5] Common applications include:

-

Receptor Trafficking: By conjugating ICG to a ligand that binds to a specific cell surface receptor, the process of receptor internalization and trafficking can be monitored in real-time.

-

Antibody Internalization: ICG-labeled antibodies are used to study the rate and mechanism of antibody uptake by cancer cells, which is crucial for the development of antibody-drug conjugates (ADCs).[6]

-

Cellular Uptake Mechanisms: The pathway of internalization of ICG-conjugated nanoparticles or other delivery vehicles can be elucidated using fluorescence microscopy.

Photodynamic and Photothermal Therapy (PDT/PTT)

Upon irradiation with NIR light, ICG can generate both reactive oxygen species (ROS) and heat, leading to photodynamic and photothermal effects, respectively. This dual modality allows for the targeted destruction of cells in vitro.

-

Photodynamic Therapy (PDT): The generation of ROS, such as singlet oxygen, induces oxidative stress, leading to cellular damage and apoptosis.[7][8]

-

Photothermal Therapy (PTT): The localized heating can cause hyperthermia, leading to protein denaturation and cell death.

The induction of apoptosis is a key mechanism in ICG-mediated PDT. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.

Targeted Modulation of Signaling Pathways

By conjugating this compound to specific targeting moieties, it is possible to deliver the dye to particular cellular locations or to influence specific signaling pathways. For example, an ICG-RGD peptide conjugate can target integrin αvβ3, which is often overexpressed on cancer cells.[9][10] Binding of the RGD motif to the integrin can trigger downstream signaling events, which can be studied in conjunction with the imaging capabilities of ICG.

Conclusion

Thiol-reactive ICG is a powerful and versatile tool for a wide range of in vitro applications. Its favorable photophysical properties, coupled with the specificity of maleimide-thiol chemistry, enable the precise labeling of biomolecules for advanced cellular imaging and targeted therapies. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their in vitro studies. As with any bioconjugation technique, careful optimization and characterization are paramount to achieving reliable and reproducible results. The continued development of novel ICG derivatives and conjugation strategies promises to further expand the utility of this remarkable NIR dye in biomedical research and drug discovery.

References

- 1. prolynxinc.com [prolynxinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near-infrared photothermal/photodynamic therapy with indocyanine green induces apoptosis of hepatocellular carcinoma cells through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Fluorescence Imaging of RGD-Modified Indocyanine Green Micelles on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ICG-SH Labeling of Cysteine Residues on Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of specific amino acid residues on proteins is a cornerstone of modern biological research and drug development. Cysteine, with its unique sulfhydryl (-SH) group, offers a prime target for site-specific modification. The ICG-SH protocol, utilizing an Indocyanine Green (ICG) derivative functionalized with a maleimide group (ICG-maleimide), provides a robust method for covalently attaching this near-infrared (NIR) fluorescent dye to cysteine residues. This technique is invaluable for a range of applications, including in vitro and in vivo imaging, fluorescence-guided surgery, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide, forming a stable thioether linkage.[1] This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5, making it ideal for bioconjugation under physiological conditions.[1]

These application notes provide a comprehensive overview of the this compound protocol, including detailed experimental procedures, data presentation, and visualizations to guide researchers in successfully labeling their proteins of interest.

Key Applications

-

Fluorescence-Guided Surgery: ICG is an FDA-approved NIR dye, and its conjugation to tumor-targeting proteins allows for real-time visualization of tumor margins during surgery, enhancing the precision of resection.

-

In Vivo Imaging: The NIR fluorescence of ICG enables deep tissue penetration, making ICG-labeled proteins excellent probes for non-invasive imaging of biological processes in living organisms.

-

Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the principles of ICG-maleimide conjugation are directly applicable to the development of ADCs, where a cytotoxic drug is linked to a targeting antibody via a stable maleimide linker.

-

Protein Trafficking and Localization Studies: Labeling proteins with ICG allows for the tracking of their movement and localization within cells and tissues.

Quantitative Data on Protein Conjugation

The efficiency and stoichiometry of the labeling reaction are critical parameters. The Degree of Substitution (DOS), also referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, represents the average number of ICG molecules conjugated to a single protein molecule. The optimal DOS varies depending on the protein and application, but a general range of 2 to 10 is often recommended for antibodies.[1] Over-labeling can sometimes lead to protein aggregation or reduced fluorescence.[1]

The following table presents data from a study on an anti-HER2 affibody-drug conjugate, which utilized maleimide chemistry analogous to the this compound protocol. This data illustrates the impact of increasing the number of available cysteine residues (and thus the potential drug load) on the final product.

| Conjugate | Theoretical Max DAR | Average DAR (by HIC) | Monomer Purity (%) |

| ZHER2–ABD–mcDM1 | 1 | 0.9 | >98 |

| ZHER2–ABD–mcDM13 | 3 | 2.7 | >95 |

Data adapted from a study on an anti-HER2 affibody-drug conjugate using a maleimide-containing payload.[2]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

For proteins where the target cysteines are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Degassed buffer (e.g., PBS, pH 7.2-7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein in a degassed buffer at a concentration of 2-10 mg/mL.[3]

-

If using TCEP, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4] Incubate at room temperature for 20-30 minutes.[4] TCEP is often preferred as it does not need to be removed before the labeling reaction.

-

If using DTT, add a 10- to 20-fold molar excess of DTT and incubate for 30 minutes at room temperature.[5] Crucially, DTT must be removed before adding the ICG-maleimide , as it will compete for the dye.[5]

-

To remove DTT, pass the reduced protein solution through a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[5] Collect the protein-containing fractions.

-

Determine the protein concentration of the reduced sample.

Protocol 2: ICG-Maleimide Labeling of Reduced Protein

Materials:

-

Reduced protein solution from Protocol 1

-

ICG-maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

-

Prepare a 10 mM stock solution of ICG-maleimide in anhydrous DMSO.[3] This solution should be prepared fresh and protected from light.

-

Adjust the pH of the reduced protein solution to 6.5-7.5 if necessary.

-

Add the ICG-maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[4]

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][7]

Protocol 3: Purification of ICG-Protein Conjugate

Materials:

-

ICG-protein conjugation reaction mixture from Protocol 2

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the elution buffer.

-

Load the ICG-protein conjugation reaction mixture onto the column.

-

Elute the conjugate with the elution buffer. The ICG-protein conjugate will typically elute first as a colored band, followed by the smaller, unconjugated ICG-maleimide.

-

Collect the fractions containing the purified ICG-protein conjugate.

-

Pool the desired fractions and concentrate if necessary.

Protocol 4: Characterization of ICG-Protein Conjugate

1. Spectrophotometric Analysis and Calculation of Degree of Substitution (DOS):

Procedure:

-

Measure the absorbance of the purified ICG-protein conjugate at 280 nm (A280) and at the maximum absorbance of ICG (approximately 785 nm, Amax).

-

Calculate the protein concentration using the following formula: [Protein] (M) = (A280 - (Amax * CF)) / ε_protein

-

CF: Correction factor for the absorbance of ICG at 280 nm (typically around 0.05-0.07).

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the ICG concentration using the Beer-Lambert law: [ICG] (M) = Amax / ε_ICG

-

ε_ICG: Molar extinction coefficient of ICG at its Amax (approximately 218,000 M⁻¹cm⁻¹).[8]

-

-

Calculate the Degree of Substitution (DOS): DOS = [ICG] / [Protein]

2. SDS-PAGE Analysis:

-

Run the purified conjugate on an SDS-PAGE gel to confirm the presence of the protein and to assess its purity. The labeled protein can be visualized by its fluorescence in the near-infrared range using an appropriate imaging system before or after Coomassie staining.

Visualizations

ICG-Maleimide Labeling Workflow

Caption: Workflow for ICG-maleimide labeling of cysteine residues on a protein.

HER2 Signaling Pathway and ICG-Affibody Imaging

This diagram illustrates the principle of using an ICG-labeled HER2-targeting affibody to visualize HER2-positive cancer cells and the subsequent downstream signaling pathways that are often dysregulated in these cancers. The binding of the ICG-affibody to the HER2 receptor allows for imaging and can be used to assess receptor expression levels, which is crucial for guiding HER2-targeted therapies.

References

- 1. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of fluorescence intensity of ICG in sentinel nodes in early gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affibody-based nanoprobes for HER2-expressing cell and tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: A Step-by-Step Guide to ICG-SH Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use in applications such as cardiac output monitoring and ophthalmic angiography.[1][2] Its favorable optical properties, including deep tissue penetration of its fluorescence, make it an attractive candidate for conjugation to antibodies for targeted in vivo imaging and therapeutic applications. This guide provides a detailed, step-by-step protocol for the conjugation of a thiol-containing ICG derivative (ICG-SH) to an antibody. This method relies on the formation of a stable thioether bond between the thiol group on the ICG molecule and a maleimide group introduced onto the antibody via a bifunctional crosslinker. This site-specific conjugation approach can offer greater control over the dye-to-antibody ratio (DAR) compared to amine-reactive conjugations.

Principle of the Method

The conjugation of this compound to an antibody is a two-step process. First, the antibody is "activated" by reacting it with a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester end of the SMCC molecule reacts with primary amines (primarily on lysine residues) on the antibody, forming a stable amide bond and introducing a maleimide group. In the second step, the thiol group of the this compound molecule reacts with the introduced maleimide group on the antibody, forming a stable thioether linkage. The resulting ICG-antibody conjugate is then purified to remove unreacted dye and crosslinker.

Materials and Reagents

| Material/Reagent | Supplier | Comments |

| Antibody (e.g., IgG) | In-house or Commercial | Should be purified and in an amine-free buffer (e.g., PBS). |

| This compound | Commercial Source | Store protected from light and moisture. |

| SMCC Crosslinker | Commercial Source | Store desiccated at 4°C. |

| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | In-house or Commercial | For antibody solution and purification. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Source | For dissolving this compound and SMCC. |

| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | For purification of the conjugate. |

| Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2) | In-house or Commercial | For the conjugation reaction. |

| Quenching Reagent (e.g., L-cysteine) | Commercial Source | To cap unreacted maleimide groups. |

| UV-Vis Spectrophotometer | N/A | For determining concentrations and degree of labeling. |

Experimental Protocols

Part 1: Maleimide Activation of the Antibody

This part of the protocol describes the introduction of maleimide groups onto the antibody using the SMCC crosslinker.

1. Antibody Preparation:

-

Start with a purified antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

2. SMCC Solution Preparation:

-

Immediately before use, dissolve the SMCC crosslinker in anhydrous DMSO to a concentration of 10-20 mM.

3. Activation Reaction:

-

Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rocking.

4. Removal of Excess SMCC:

-

Purify the maleimide-activated antibody from excess, non-reacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).

Part 2: Conjugation of this compound to the Maleimide-Activated Antibody

This part of the protocol describes the reaction between the thiol-containing ICG and the maleimide-activated antibody.

1. This compound Solution Preparation:

-

Dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

2. Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the this compound solution to the purified maleimide-activated antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rocking.

3. Quenching the Reaction (Optional):

-

To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added to a final concentration of 1-10 mM. Incubate for an additional 15-20 minutes.

Part 3: Purification and Characterization of the ICG-Antibody Conjugate

1. Purification:

-

Purify the ICG-antibody conjugate from unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the antibody conjugate.

2. Characterization:

-

Determine the Degree of Labeling (DOL): The DOL, or the average number of ICG molecules conjugated to each antibody molecule, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of ICG (around 780-800 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max_dye * ε_protein) / ((A_280_protein - (A_max_dye * CF)) * ε_dye) Where:

-

A_max_dye is the absorbance of the conjugate at the ICG maximum absorbance wavelength.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

A_280_protein is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).

-

ε_dye is the molar extinction coefficient of ICG at its maximum absorbance wavelength.

-

-

-

Purity Analysis: The purity of the conjugate and the presence of any aggregates can be assessed by size-exclusion HPLC (SE-HPLC). The integrity of the antibody heavy and light chains can be evaluated by SDS-PAGE.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound antibody conjugation protocol.

Table 1: Recommended Molar Ratios for Reagents

| Reagent | Molar Ratio (Reagent:Antibody) | Notes |

| SMCC Crosslinker | 10:1 to 20:1 | Higher ratios can lead to higher degrees of maleimide activation but may also increase the risk of antibody modification affecting its function. |

| This compound | 1.5:1 to 5:1 | The optimal ratio should be determined empirically to achieve the desired DOL without causing aggregation. |

| TCEP (for antibody reduction - optional) | 10:1 to 20:1 | Tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds in the antibody hinge region to generate free thiols for conjugation with a maleimide-activated dye. This is an alternative strategy to the one detailed above. |

Table 2: Typical Reaction Conditions